

Independent Validation of Published (R)-MPH-220 Findings: A Comparative Guide

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Compound of Interest					
Compound Name:	(R)-MPH-220				
Cat. No.:	B12402027	Get Quote			

This guide provides an objective comparison of **(R)-MPH-220**'s published findings against its more active enantiomer, (S)-MPH-220, the non-selective myosin inhibitor blebbistatin, and other established muscle relaxants. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies to aid in independent validation.

Data Presentation

The following tables summarize the quantitative data comparing the performance and characteristics of **(R)-MPH-220** with relevant alternatives.

Table 1: Comparison of Myosin II Inhibitors



Feature	(R)-MPH-220	(S)-MPH-220	Blebbistatin
Mechanism of Action	Direct, selective inhibitor of fast skeletal muscle myosin-2. Binds to the blebbistatin-binding cleft, stabilizing the pre-powerstroke state.	Direct, selective inhibitor of fast skeletal muscle myosin-2. Binds to the blebbistatin-binding cleft, stabilizing the pre-powerstroke state.	Non-selective inhibitor of myosin-2 isoforms. Binds to a cleft at the apex of the motor domain, trapping myosin in a state with low affinity for actin.
Primary Target	Fast skeletal muscle myosin-2 isoforms	Fast skeletal muscle myosin-2 isoforms	Myosin-2 isoforms (including non-muscle and cardiac)
ATPase Inhibition	Weaker inhibitor compared to the (S)- enantiomer.	Potent inhibitor of fast skeletal muscle myosin-2 ATPase.	Potent inhibitor of several striated muscle and non-muscle myosin IIA and IIB isoforms (IC50: 0.5-5 µM). Poorly inhibits smooth muscle myosin (IC50: ~80 µM).[1][2] The (+)-enantiomer is inactive (IC50 > 100 µM).[3]
In Vivo Efficacy (Muscle Force Reduction)	Less effective than the (S)-enantiomer. The racemic mixture of MPH-220 caused a maximum of 40% force reduction in rat hindleg muscle.[4] The R(+) enantiomer is approximately fourfold weaker in force relaxation than the S(-) enantiomer.[5]	Drastically more effective than the (R)- enantiomer.[4] The S(-) enantiomer can decrease rat hindleg force by up to 70%.[4]	Effective in reducing muscle contraction, but lacks selectivity for skeletal muscle.



Selectivity	Highly selective for fast skeletal muscle myosin-2 over cardiac and smooth muscle myosins. Does not affect β-cardiac myosin.	Highly selective for fast skeletal muscle myosin-2 over cardiac and smooth muscle myosins.	Non-selective, inhibiting various myosin-2 isoforms, which can lead to off- target effects.
Reported Side Effects	Lacks cardiovascular side effects due to its selectivity.[6]	Lacks cardiovascular side effects.	Potential for cardiovascular and other off-target effects due to non-selective inhibition.

Table 2: Comparison with Other Classes of Muscle Relaxants



Feature	(R)-MPH-220	Baclofen	Tizanidine	Dantrolene
Mechanism of Action	Peripherally acting: Direct inhibition of fast skeletal muscle myosin-2.	Centrally acting: Agonist at GABA-B receptors in the spinal cord.[7]	Centrally acting: Alpha-2 adrenergic agonist in the central nervous system.[8]	Peripherally acting: Interferes with the release of calcium from the sarcoplasmic reticulum of skeletal muscle.
Primary Site of Action	Skeletal muscle fiber (myosin protein).	Central Nervous System (spinal cord).	Central Nervous System.	Skeletal muscle fiber (sarcoplasmic reticulum).
Clinical Efficacy in Spasticity	Preclinical data suggests efficacy in reducing muscle hypertonia.	Effective in reducing muscle tone and spasm frequency in patients with multiple sclerosis and spinal cord injuries.[9][10]	Demonstrates antispastic efficacy in placebo- controlled trials, with a 21-37% reduction in mean muscle tone scores.[8]	Superior to placebo in reducing spasticity from various causes.
Common Side Effects	Preclinical studies indicate a lack of cardiovascular and neurological side effects.	Muscle weakness, nausea, somnolence, and paresthesia are common, affecting 25-75% of patients.[9]	Dry mouth, somnolence/dro wsiness.[8] Subjective muscle weakness is reported less often than with baclofen or diazepam.[8]	Drowsiness, dizziness, weakness, general malaise, fatigue, and diarrhea.[11] Liver dysfunction can occur with long-term use. [11]



Does not cause complete loss of muscle tone Appears not to even at high Can cause Can cause Effect on Muscle adversely affect doses due to the muscle muscle objective muscle Strength presence of weakness.[11] weakness.[9] strength.[8] uninhibited slow skeletal muscle isoforms.[4]

Experimental Protocols

1. Actin-Activated ATPase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory effect of a compound on the ATPase activity of myosin.

- · Reagents and Buffers:
 - Myosin isoform of interest (e.g., fast skeletal, cardiac)
 - Actin
 - ATP
 - Assay Buffer (e.g., containing HEPES, NaCl, MgCl2)
 - Test compounds ((R)-MPH-220, (S)-MPH-220, blebbistatin) dissolved in a suitable solvent (e.g., DMSO)
 - Phosphate detection reagent (e.g., Malachite Green-based reagent)
 - Phosphate standard for calibration curve
- Procedure:



- Prepare a reaction mixture containing the assay buffer, actin, and the myosin isoform in a 96-well plate.
- Add the test compounds at various concentrations to the wells. Include a vehicle control (solvent only).
- Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 25°C).
- Initiate the reaction by adding a known concentration of ATP to all wells.
- Allow the reaction to proceed for a specific time, ensuring that the phosphate production remains in the linear range.
- Stop the reaction by adding the phosphate detection reagent.
- Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
- Generate a phosphate standard curve to convert absorbance values to the concentration of inorganic phosphate released.
- Calculate the ATPase activity for each compound concentration and normalize it to the vehicle control.
- Plot the percentage of inhibition against the compound concentration and determine the
 IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
- 2. In Vivo Muscle Force Measurement in a Rat Model

This protocol describes a general method for assessing the effect of a compound on skeletal muscle force generation in an anesthetized rat.

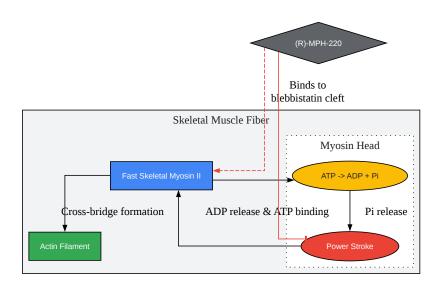
- Animals and Anesthesia:
 - Adult male Wistar rats.
 - Anesthesia (e.g., isoflurane) to maintain a surgical plane of anesthesia throughout the experiment.



- Surgical Procedure and Measurement Setup:
 - Anesthetize the rat and place it on a temperature-controlled platform to maintain body temperature.
 - Expose the sciatic nerve of one hindlimb through a small incision.
 - Place stimulating electrodes on the sciatic nerve.
 - Securely fix the knee and ankle joints to isolate the movement of the desired muscle group (e.g., tibialis anterior for dorsiflexion or gastrocnemius for plantarflexion).
 - Attach the foot to a force transducer to measure isometric contraction force.
- Experimental Protocol:
 - Deliver supramaximal electrical stimulation to the sciatic nerve to elicit a maximal tetanic contraction of the hindlimb muscles.
 - Record the baseline isometric force.
 - Administer the test compound ((R)-MPH-220, (S)-MPH-220) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
 - At various time points after administration, re-stimulate the sciatic nerve and record the isometric force.
 - Monitor vital signs (e.g., heart rate, blood pressure) throughout the experiment to assess for cardiovascular side effects.
 - Calculate the percentage reduction in muscle force at each time point relative to the baseline.
 - For dose-response studies, administer different doses of the compound to separate groups of animals and measure the force reduction to determine the ED50 (the dose that produces 50% of the maximal effect).



Mandatory Visualization

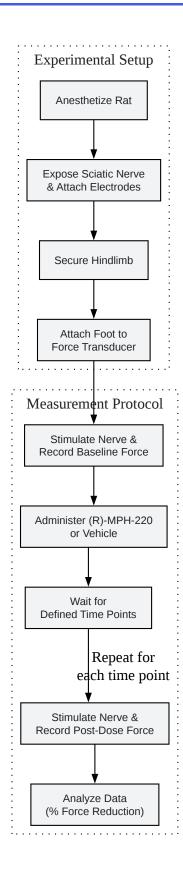


Inhibits Pi release (Stabilizes pre-powerstroke state)

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Caption: Mechanism of (R)-MPH-220 action on fast skeletal myosin II.





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Caption: Workflow for in vivo muscle force measurement in a rat model.



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